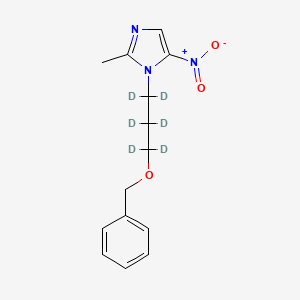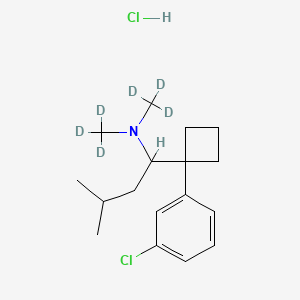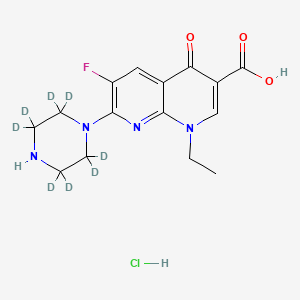
Enoxacin-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enoxacin-d8 (hydrochloride) is a deuterium-labeled derivative of Enoxacin, a fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Enoxacin. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enoxacin-d8 (hydrochloride) involves the incorporation of deuterium into the Enoxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Enoxacin, followed by deuterium exchange reactions under controlled conditions to produce Enoxacin-d8. The final product is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production of Enoxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and confirm the incorporation of deuterium .
Análisis De Reacciones Químicas
Types of Reactions: Enoxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Enoxacin-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in the study of DNA replication and repair processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Enoxacin.
Industry: Applied in the development of new antibiotics and the study of drug resistance mechanisms
Mecanismo De Acción
Enoxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in biological systems .
Comparación Con Compuestos Similares
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with similar pharmacokinetic properties
Uniqueness of Enoxacin-d8 (hydrochloride): The primary uniqueness of Enoxacin-d8 (hydrochloride) lies in its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s distribution and metabolism in biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H18ClFN4O3 |
|---|---|
Peso molecular |
364.83 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2; |
Clave InChI |
ODOAWCIYUUFLHN-JCYLEXHWSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




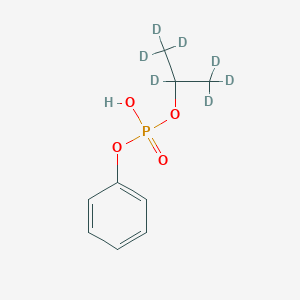
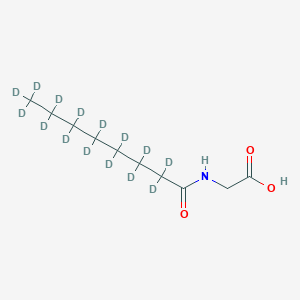

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
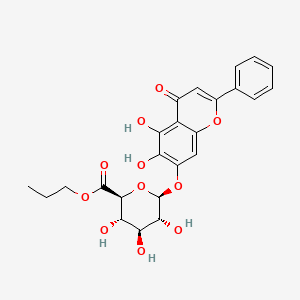


![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
